MK-0557

描述

属性

IUPAC Name |

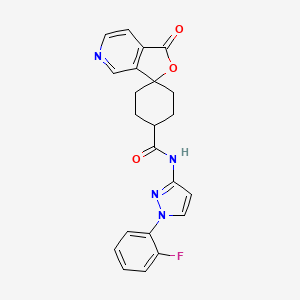

N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYZIRFUCOMQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328232-95-7, 935765-76-7 | |

| Record name | MK-0557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328232957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 0557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935765767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0557 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-0557 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE36P8422 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-0557: A Technical Overview of a Neuropeptide Y5 Receptor Antagonist

Executive Summary

Mechanism of Action

MK-0557 functions as a highly selective antagonist at the neuropeptide Y5 (NPY5R) receptor.[3][4][5] The NPY system is one of the most crucial pathways in the central regulation of energy homeostasis. The NPY5R is a G protein-coupled receptor (GPCR) primarily expressed in the hypothalamus, a brain region integral to the control of appetite.[6][7]

Upon binding of the endogenous ligand NPY, the Y5 receptor primarily couples to Gαi proteins.[6] This interaction initiates a signaling cascade that inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA). Additionally, NPY5R activation can modulate ion channel activity, resulting in the inhibition of Ca²⁺ channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[6] In certain cell types, the Y5 receptor has also been shown to signal through Gαq, activating the phospholipase C (PLC) pathway, which can lead to the activation of protein kinase C (PKC) and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[8][9] By blocking the binding of NPY to the Y5 receptor, this compound inhibits these downstream signaling events, thereby antagonizing the orexigenic (appetite-stimulating) effects of NPY.

Pharmacological Data

Binding Affinity and Selectivity

This compound demonstrates high affinity and selectivity for the neuropeptide Y5 receptor across multiple species. It shows negligible binding to other NPY receptor subtypes at concentrations up to 10 µM.[3]

| Receptor | Species | Binding Affinity (Ki) | Reference |

| NPY Y5 | Human | 1.3 nM - 1.6 nM | [3][4][5] |

| NPY Y5 | Rhesus | Similar to Human | [3] |

| NPY Y5 | Mouse | Similar to Human | [3] |

| NPY Y5 | Rat | Similar to Human | [3] |

| NPY Y1 | Human | >10,000 nM | [3] |

| NPY Y2 | Human | >10,000 nM | [3] |

| NPY Y4 | Human | >10,000 nM | [3] |

| NPY Y6 | Mouse | >10,000 nM | [3] |

Preclinical Efficacy

In preclinical animal models, this compound demonstrated an ability to reduce body weight gain and food intake. Studies in diet-induced obese (DIO) mice showed a significant suppression of weight gain compared to vehicle-treated controls.[3]

| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |

| Lean C57BL/6J Mice | This compound | 30 mg/kg PO QD | 35 days | 40% reduction in body-weight gain on a medium high-fat diet | [3] |

| Diet-Induced Obese (DIO) Mice | This compound | Not Specified | Not Specified | Significantly suppressed body-weight gain | [3] |

Clinical Efficacy

Clinical trials were conducted to assess the efficacy of this compound for weight management in obese individuals. The primary study evaluated its ability to prevent weight regain following a very-low-calorie diet (VLCD).

| Trial Design | Patient Population | Treatment Arms | Duration | Key Findings | Reference |

| Randomized, Double-Blind, Placebo-Controlled | 359 obese patients (BMI 30-43 kg/m ²) who lost ≥6% of body weight on a 6-week VLCD | 1. Placebo2. This compound (1 mg/day) | 52 weeks | Average VLCD weight loss: 9.1 kg.Mean weight regain at 52 weeks: +3.1 kg (Placebo) vs. +1.5 kg (this compound).Difference of 1.6 kg was statistically significant (p=0.014) but not clinically meaningful.No significant differences in secondary endpoints (BP, lipids, etc.). | [1][2] |

| Randomized, Double-Blind, Placebo-Controlled | 1661 overweight and obese individuals | 1. Placebo2. This compound (1 mg/day) | 52 weeks | 1.1 kg placebo-subtracted weight loss. | [2][10] |

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a standard filtration binding assay to determine the inhibitory constant (Ki) of this compound for the NPY Y5 receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the human NPY Y5 receptor (e.g., CHO or HEK293 cells).

-

Harvest cells and pellet by centrifugation (1000 x g, 15 min, 4°C).[11]

-

Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[11][12]

-

Homogenize the cell suspension using a tissue grinder or sonicator.[11]

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g, 30 min, 4°C) to pellet the cell membranes.[11]

-

Resuspend the membrane pellet in binding buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[12]

2. Competition Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:[12]

-

150 µL of cell membrane preparation (containing 5-20 µg of protein).[12]

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY).

-

50 µL of competing compound (this compound) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.

-

-

For non-specific binding, add a high concentration of unlabeled NPY (e.g., 1 µM).

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[12]

3. Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.[12]

-

Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[12]

-

Dry the filters and measure the trapped radioactivity using a scintillation counter.[12]

4. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a representative in vivo study to evaluate the effect of this compound on body weight in a diet-induced obesity model.[3]

1. Animal Model Induction:

-

Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.

-

At 6-8 weeks of age, switch mice from a standard chow diet to a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce an obese phenotype.

-

Monitor body weight and food intake regularly.

2. Experimental Procedure:

-

Once mice are obese (typically >20% heavier than age-matched chow-fed controls), randomize them into treatment groups (e.g., Vehicle control, this compound 30 mg/kg).

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose or corn oil).[3]

-

Administer the compound or vehicle daily via oral gavage (PO) at the same time each day.[3]

-

Continue the high-fat diet throughout the treatment period.

3. Data Collection:

-

Measure body weight daily or several times per week.

-

Measure food intake daily by weighing the remaining food in the hopper.

-

At the end of the study (e.g., 35 days), perform terminal procedures which may include collection of blood for metabolic analysis and dissection of fat pads.[3]

4. Data Analysis:

-

Calculate the change in body weight from baseline for each group.

-

Analyze the differences in body weight gain and cumulative food intake between the this compound and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

A p-value < 0.05 is typically considered statistically significant.

References

- 1. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of appetite to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

MK-0557: A Technical Guide to a Selective Neuropeptide Y5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0557 is a potent and highly selective, orally available antagonist of the neuropeptide Y (NPY) Y5 receptor. Developed by Merck & Co., it was primarily investigated as a therapeutic agent for obesity, based on the well-established role of the NPY system in the regulation of appetite and energy homeostasis. While demonstrating promising preclinical efficacy in rodent models of obesity, this compound ultimately failed to produce clinically meaningful weight loss in large-scale human trials, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, the underlying signaling pathways, and a summary of key preclinical and clinical data. Experimental methodologies are described to provide context for the presented data.

Core Function and Mechanism of Action

This compound functions as a selective antagonist of the Neuropeptide Y Y5 receptor (NPY5R).[1] Neuropeptide Y is a potent orexigenic peptide in the central nervous system, meaning it stimulates appetite and food intake. The effects of NPY are mediated by a family of G protein-coupled receptors (GPCRs), with the Y1 and Y5 receptors being strongly implicated in the regulation of feeding behavior. By binding to and blocking the NPY5R, this compound inhibits the downstream signaling cascade that would normally be initiated by NPY, thereby aiming to reduce food intake and promote weight loss.

Binding Affinity and Selectivity

This compound exhibits high-affinity binding to the human NPY5R, with a Ki (inhibition constant) of 1.3 nM.[2] It demonstrates similar high affinity for the NPY5R across different species, including rhesus monkey, mouse, and rat.[2] A key characteristic of this compound is its high selectivity for the NPY5R over other NPY receptor subtypes. At a concentration of 10 µM, this compound shows no significant binding to the human NPY1R, NPY2R, NPY4R, or the mouse NPY6R.[2]

| Receptor Selectivity of this compound | |

| Receptor | Binding Affinity (Ki) |

| Human NPY5R | 1.3 nM |

| Rhesus Monkey NPY5R | 0.79 nM |

| Mouse NPY5R | 0.74 nM |

| Rat NPY5R | 1.4 nM |

| Human NPY1R, NPY2R, NPY4R | No significant binding at 10 µM |

| Mouse NPY6R | No significant binding at 10 µM |

Signaling Pathways

The NPY5R is a G protein-coupled receptor that primarily couples to Gαi/o proteins. Activation of NPY5R by its endogenous ligand, NPY, initiates a signaling cascade that ultimately influences neuronal activity and appetite. This compound, as an antagonist, blocks these downstream effects.

Preclinical Data in In Vivo Models

This compound demonstrated efficacy in reducing weight gain and food intake in rodent models of obesity.

Diet-Induced Obese (DIO) Mouse Model

In a diet-induced obese (DIO) mouse model, oral administration of this compound at a dose of 30 mg/kg once daily resulted in a significant suppression of body weight gain.[2] When lean mice on a standard diet were switched to a medium-high-fat diet, treatment with this compound led to a 40% reduction in body weight gain by day 35.[2]

| Effect of this compound in Diet-Induced Obese Mice | |

| Parameter | Observation |

| Dose | 30 mg/kg, once daily, oral administration |

| Effect on Body Weight Gain | 40% reduction at day 35 |

| Other Effects | Reduced retroperitoneal, epididymal, and mesenteric fat pad weights; decreased leptin levels; reduced food intake. |

Clinical Trials and Outcomes

Despite the promising preclinical data, this compound did not translate to clinically significant weight loss in human clinical trials. Its development for obesity was subsequently halted.

Phase III Obesity Trial (52-Week Study)

A large, 52-week, multicenter, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy and safety of this compound in overweight and obese patients.

| Results of the 52-Week Phase III Obesity Trial | |

| Parameter | Result |

| Patient Population | 1661 overweight and obese patients |

| Treatment Arms | Placebo vs. This compound (1 mg/day) |

| Placebo-Subtracted Weight Loss | Statistically significant, but not clinically meaningful |

Combination Therapy Trial (with Sibutramine or Orlistat)

A 24-week study was conducted to evaluate if this compound could enhance the weight loss effects of existing anti-obesity medications, sibutramine and orlistat.

| Results of the 24-Week Combination Therapy Trial | |

| Parameter | Result |

| Patient Population | 497 obese patients (BMI 30-43 kg/m ²) |

| Treatment Arms | Placebo, Sibutramine alone, this compound + Sibutramine, Orlistat alone, this compound + Orlistat |

| This compound + Sibutramine vs. Sibutramine alone | No significant difference in weight loss (-0.1 kg, p=0.892) |

| This compound + Orlistat vs. Orlistat alone | No significant difference in weight loss (-0.9 kg, p=0.250) |

Trial in Schizophrenia

This compound was also investigated for its potential to treat cognitive impairment in patients with schizophrenia in a Phase II clinical trial (NCT00482430). However, the results of this study have not been publicly disclosed in peer-reviewed literature.

Experimental Protocols

Detailed experimental protocols for a proprietary compound like this compound are often not fully disclosed in public literature. The following represents generalized protocols based on standard methodologies in the field.

Radioligand Binding Assay for NPY5R

This protocol is a general representation of how the binding affinity of a compound like this compound to the NPY5R would be determined.

-

Membrane Preparation: Cell lines stably expressing the human NPY5R are cultured and harvested. The cells are lysed, and the cell membrane fraction is isolated through centrifugation.

-

Binding Reaction: The cell membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled NPY5R ligand (e.g., [¹²⁵I]-Peptide YY) and varying concentrations of the unlabeled competitor compound (this compound).

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This is a general protocol for evaluating the efficacy of an anti-obesity compound in a DIO mouse model.

-

Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, characterized by increased body weight and adiposity compared to control mice on a standard chow diet.

-

Treatment Administration: The DIO mice are randomized into treatment groups (e.g., vehicle control and this compound at a specified dose). The compound is typically administered daily via oral gavage.

-

Monitoring: Body weight and food intake are monitored regularly throughout the study period.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and various metabolic parameters are assessed. This can include weighing of fat pads (e.g., epididymal, retroperitoneal), and analysis of blood plasma for markers like leptin and lipids.

Conclusion

This compound is a well-characterized, potent, and selective NPY5R antagonist. While it showed clear efficacy in preclinical models of obesity, it failed to produce clinically meaningful weight loss in humans. This discrepancy highlights the complexities of translating findings from animal models of obesity to human patients and suggests that targeting the NPY5R alone may be insufficient to overcome the robust neurobiological systems that regulate body weight. The data and methodologies associated with the study of this compound remain valuable for the broader field of obesity research and drug development.

References

MK-0557: A Technical Overview of a Selective Neuropeptide Y5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0557 is a highly selective, orally available antagonist of the neuropeptide Y receptor type 5 (NPY5R) that was developed by Merck & Co.[1] Initially investigated as a potential therapeutic agent for obesity, its development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on quantitative data and experimental methodologies.

Neuropeptide Y (NPY) is a potent, 36-amino acid neurotransmitter known to be one of the most powerful inducers of feeding in mammals.[2][3] It exerts its effects through a family of G-protein coupled receptors, including the Y1 and Y5 receptors, which are known to mediate the orexigenic (appetite-stimulating) actions of NPY.[4] The NPY5R, primarily expressed in the paraventricular nucleus of the hypothalamus, became a key target for anti-obesity drug development.[2]

Mechanism of Action

This compound functions as a selective antagonist at the NPY5 receptor. In the hypothalamic appetite-regulating pathways, NPY released from arcuate nucleus neurons typically binds to NPY5R on pro-opiomelanocortin (POMC) neurons. This binding inhibits the anorexigenic (appetite-suppressing) signaling of the POMC neurons. By blocking this interaction, this compound is designed to disinhibit the POMC neurons, thereby reducing food intake and promoting weight loss.

Caption: Signaling pathway of this compound at the NPY5 receptor.

Preclinical Development

In preclinical studies, this compound demonstrated promising results. Oral administration of the compound was shown to significantly inhibit food intake induced by a Y5 agonist in rats, with a minimum effective dose of 1 mg/kg.[1] Furthermore, in diet-induced obese mice, daily oral administration of this compound at 30 mg/kg for seven days led to a reduction in body weight gain and adiposity, which was accompanied by a decrease in feeding behavior.[2] Treated animals also exhibited significantly lower plasma leptin levels compared to the vehicle-administered control group.[2]

Clinical Development

This compound progressed to Phase II and Phase III clinical trials to evaluate its safety and efficacy in overweight and obese adult patients.

Key Clinical Trials

A summary of key clinical trials for this compound is presented below:

| Trial Identifier | Phase | Status | Purpose |

| NCT00092872 | 3 | Completed | To assess the safety, tolerability, and efficacy of this compound in obese patients.[1] |

| NCT00482430 | 2 | Completed | A study on the safety and efficacy of this compound for the treatment of cognitive impairment in patients with schizophrenia.[1] |

| NCT00533481 | 2 | Completed | To evaluate the efficacy of this compound in combination with sibutramine or orlistat.[1] |

Clinical Efficacy Data

Despite promising preclinical data, the clinical trials revealed that this compound produced only modest weight loss that was not considered clinically meaningful.

A 52-week, multicenter, randomized, double-blind, placebo-controlled trial involving 1661 overweight and obese patients showed a statistically significant, yet small, difference in weight loss between the treatment and placebo groups.[5]

In a study evaluating the effect of this compound on weight regain after a very-low-calorie diet (VLCD), patients were first placed on an 800 kcal/day liquid diet for 6 weeks.[6] Those who lost at least 6% of their initial body weight were then randomized to receive either 1 mg/day of this compound or a placebo for 52 weeks, while maintaining a hypocaloric diet.[6]

| Parameter | Placebo Group | This compound Group (1 mg/day) | p-value |

| Mean Weight Regain at Week 52 (from end of VLCD) | +3.1 kg (95% CI: 2.1, 4.0) | +1.5 kg (95% CI: 0.5, 2.4) | 0.014 |

| Average Weight Loss during VLCD | 9.1 kg | 9.1 kg | N/A |

Data from the study on weight regain after a very-low-calorie diet.[6]

While the 1.6 kg difference in weight regain between the two groups was statistically significant (p=0.014), the magnitude of the effect was deemed small and not clinically meaningful.[6] Furthermore, secondary endpoints such as blood pressure, lipid profile, insulin, and leptin levels did not show significant differences between the this compound and placebo groups.[6]

Combination therapy trials also yielded disappointing results. The addition of this compound to treatment with sibutramine or orlistat did not significantly enhance weight loss.[7]

Experimental Protocols

Detailed experimental protocols for the clinical trials are registered with their respective identifiers (e.g., on ClinicalTrials.gov). A generalized workflow for a clinical trial, based on the design of the this compound studies, is outlined below.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pharmacological Profile of MK-0557: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-0557 is a potent and highly selective, orally available antagonist of the Neuropeptide Y Receptor Subtype 5 (NPY5R). Developed as a potential therapeutic agent for obesity, it demonstrated promising preclinical efficacy in animal models by reducing food intake and body weight gain. However, extensive clinical trials in overweight and obese adult populations revealed that while statistically significant weight loss was observed compared to placebo, the magnitude of the effect was not considered clinically meaningful. This has led to the discontinuation of its development for the treatment of obesity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, in vitro and in vivo pharmacology, and a summary of its clinical trial outcomes. Detailed experimental methodologies and signaling pathways are also described to provide a thorough resource for researchers in the field.

Mechanism of Action

This compound functions as a selective antagonist at the Neuropeptide Y (NPY) Y5 receptor.[1][2] The NPY system, particularly the Y5 receptor, is a well-established pathway in the regulation of energy homeostasis, with NPY being a potent orexigenic peptide.[1][2] By blocking the NPY5R, this compound was designed to inhibit the downstream signaling cascades that promote food intake, thereby leading to a reduction in body weight. The NPY5R is a G-protein coupled receptor (GPCR) that primarily couples to Gαi proteins.[3] Activation of NPY5R by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Furthermore, NPY5R activation has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and activate the RhoA signaling pathway, which are involved in cell proliferation and migration.[4][5] this compound competitively binds to the NPY5R, preventing NPY from binding and initiating these downstream signaling events.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound for NPY5R

| Species | Receptor | Ki (nM) |

| Human | NPY5R | 1.3[2] |

| Rhesus Monkey | NPY5R | Not explicitly quantified, but stated to have similar affinity to human[2] |

| Mouse | NPY5R | Not explicitly quantified, but stated to have similar affinity to human[2] |

| Rat | NPY5R | Not explicitly quantified, but stated to have similar affinity to human[2] |

Table 2: Selectivity of this compound for NPY Receptor Subtypes

| Receptor Subtype | Binding |

| Human NPY1R | No significant binding at concentrations up to 10 μM[2] |

| Human NPY2R | No significant binding at concentrations up to 10 μM[2] |

| Human NPY4R | No significant binding at concentrations up to 10 μM[2] |

| Mouse NPY6R | No significant binding at concentrations up to 10 μM[2] |

Table 3: Summary of In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

| Animal Model | Diet | Treatment | Duration | Key Findings | Reference |

| C57BL/6J mice | Medium high-fat diet (4.2 kcal/g) | This compound (30 mg/kg, PO, QD) | 35 days | 40% reduction in body-weight gain | [2] |

Table 4: Summary of Key Human Clinical Trial Results for this compound in Obesity

| Trial Design | Population | Treatment | Duration | Primary Outcome | Key Findings | Reference |

| Randomized, double-blind, placebo-controlled | 502 overweight/obese adults (BMI 30-43 kg/m ²) | This compound (1 mg/day) or placebo following a 6-week very-low-calorie diet (VLCD) | 52 weeks | Weight regain after VLCD | Statistically significant but not clinically meaningful reduction in weight regain (1.6 kg difference vs. placebo) | [1][6] |

| 2-year study | Obese patients | Investigational drug (likely this compound) | 2 years | Body weight after 1 year, safety and tolerability | Details not fully published, but development was discontinued for obesity | [7] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Competitive radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[8][9][10][11][12]

Objective: To determine the binding affinity (Ki) of this compound for the NPY5 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the recombinant human NPY5 receptor (e.g., HEK293, CHO cells).

-

Radioligand: A high-affinity radiolabeled ligand for the NPY5R, such as [125I]-Peptide YY ([125I]-PYY) or [125I]-NPY.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain protein integrity and reduce non-specific binding.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand via filtration through glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: Cells expressing the NPY5R are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:

-

Assay buffer

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled test compound (this compound) or vehicle for total binding, and a high concentration of an unlabeled NPY5R ligand for non-specific binding.

-

The cell membrane preparation.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site competition binding model using non-linear regression analysis to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Diet-Induced Obesity (DIO) Mouse Model (General Protocol)

The DIO mouse model is a widely used preclinical model to study obesity and test the efficacy of anti-obesity compounds.[13][14][15][16][17]

Objective: To evaluate the in vivo efficacy of this compound on body weight and other metabolic parameters in a model of obesity.

Materials:

-

Animals: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet.[17]

-

Diets:

-

High-Fat Diet (HFD): A diet where a significant portion of the calories are derived from fat (e.g., 45-60% kcal from fat).

-

Control Diet: A standard chow diet with a lower fat content (e.g., 10% kcal from fat).

-

-

Test Compound: this compound formulated for oral administration (e.g., in corn oil).

Procedure:

-

Acclimation: Mice are acclimated to the animal facility for at least one week before the start of the experiment.

-

Induction of Obesity: A cohort of mice is fed a HFD for a period of several weeks (e.g., 8-12 weeks) to induce obesity. A control group is maintained on the standard chow diet. Body weight and food intake are monitored regularly.

-

Treatment: Once the mice on the HFD have developed a significantly higher body weight compared to the control group, they are randomized into treatment groups. One group receives daily oral administration of this compound at a specified dose (e.g., 30 mg/kg), while the control HFD group receives the vehicle.

-

Monitoring: Body weight, food intake, and water intake are measured daily or weekly throughout the treatment period.

-

Terminal Procedures: At the end of the study, mice are euthanized, and various tissues and blood samples are collected for analysis. This can include:

-

Body Composition Analysis: Measurement of fat mass and lean mass using techniques like DEXA or NMR.

-

Blood Chemistry: Measurement of plasma levels of glucose, insulin, lipids (triglycerides, cholesterol), and hormones like leptin.

-

Tissue Analysis: Collection of adipose tissue, liver, and other organs for histological analysis or measurement of gene expression.

-

Workflow for Diet-Induced Obesity Model:

References

- 1. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. uniprot.org [uniprot.org]

- 4. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diet-induced obesity murine model [protocols.io]

- 14. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

MK-0557: A Technical Overview of its Selectivity for the Neuropeptide Y Y5 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MK-0557, a potent and highly selective antagonist for the Neuropeptide Y (NPY) Y5 receptor. Neuropeptide Y is a powerful orexigenic peptide in the central nervous system, and its effects on food intake are mediated, in part, by the Y1 and Y5 receptors.[1][2][3] Consequently, the NPY Y5 receptor has been a significant target for the development of anti-obesity therapeutics.[1][4] this compound was developed as a highly selective, orally available antagonist for this receptor.[4][5][6] This document details the binding affinity and selectivity of this compound, outlines common experimental protocols for its characterization, and illustrates key pathways and workflows.

Quantitative Data: Binding Affinity and Selectivity

The selectivity of this compound is demonstrated by its high affinity for the human NPY Y5 receptor and significantly lower affinity for other human NPY receptor subtypes. The compound's binding affinity is typically determined through competitive radioligand binding assays and is expressed as the inhibitor constant (Kᵢ).

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Selectivity (Fold vs. hNPY Y5) |

| NPY Y5 | This compound | 1.3 - 1.6 | Human | - |

| NPY Y1 | This compound | >10,000 | Human | >6,250 |

| NPY Y2 | This compound | >10,000 | Human | >6,250 |

| NPY Y4 | This compound | >10,000 | Human | >6,250 |

| NPY Y6 | This compound | >10,000 | Mouse | >6,250 |

| Data compiled from multiple sources.[4][5] |

As the data indicates, this compound displays a high degree of selectivity for the NPY Y5 receptor, with affinity for other subtypes being at least three orders of magnitude lower.[4]

Experimental Protocols

The determination of binding affinity and selectivity for a compound like this compound involves specific and rigorous experimental procedures. Below is a representative methodology for a competitive radioligand binding assay.

Representative Protocol: Competitive Radioligand Binding Assay for NPY Y5 Receptor

-

Cell Culture and Membrane Preparation:

-

HEK293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells stably transfected with the human NPY Y5 receptor are cultured to confluence.

-

Cells are harvested, and a crude membrane preparation is created by homogenization in a cold buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes.

-

The final membrane pellet is resuspended in an appropriate assay buffer, and protein concentration is determined (e.g., via Bradford assay).

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in sequence:

-

Assay Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA).

-

A fixed concentration of a radioligand, such as [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), which binds to the Y5 receptor. The concentration is typically chosen to be near its Kₔ value.

-

Increasing concentrations of the unlabeled competitor compound (this compound) across a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).

-

The cell membrane preparation.

-

-

Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled NPY agonist (e.g., 1 µM NPY) to saturate all specific binding sites.

-

Total binding is determined in wells without any competing compound.

-

-

Incubation and Filtration:

-

The plates are incubated for a set period (e.g., 90-120 minutes) at room temperature to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Filters are washed rapidly with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Visualizations: Signaling Pathway and Experimental Workflow

To better understand the mechanism and evaluation process, the following diagrams illustrate the NPY Y5 receptor signaling pathway and a typical workflow for assessing compound selectivity.

Caption: NPY Y5 receptor signaling pathway and antagonism by this compound.

References

- 1. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

In Vitro Pharmacology of MK-0557: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0557 is a potent and highly selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] NPY is a 36-amino acid neurotransmitter involved in a wide range of physiological processes, and its effects are mediated through a family of G protein-coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 subtypes. The NPY Y5 receptor, in particular, has been a focal point of research due to its significant role in the regulation of food intake and energy homeostasis. This technical guide provides a comprehensive overview of the in vitro studies of this compound, detailing its binding affinity, functional activity, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Analysis of this compound

The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and selectivity.

Table 1: Binding Affinity of this compound for NPY Receptors

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |

| NPY Y5 | This compound | 1.6 | Not Specified | [1][2] |

| Human NPY Y5 | This compound | 1.3 | Human | [1] |

| Rhesus NPY Y5 | This compound | Similar to Human | Rhesus Monkey | [1] |

| Mouse NPY Y5 | This compound | Similar to Human | Mouse | [1] |

| Rat NPY Y5 | This compound | Similar to Human | Rat | [1] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Ligand | Concentration (µM) | Binding | Species | Reference |

| Human NPY Y1 | This compound | 10 | No Significant Binding | Human | [1] |

| Human NPY Y2 | This compound | 10 | No Significant Binding | Human | [1] |

| Human NPY Y4 | This compound | 10 | No Significant Binding | Human | [1] |

| Mouse NPY Y6 | This compound | 10 | No Significant Binding | Mouse | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the in vitro characterization of this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the NPY Y5 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]-Peptide YY ([125I]-PYY) or another suitable Y5-selective radioligand.[3][4]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NPY Y5 agonist or antagonist (e.g., NPY or another potent antagonist).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well FilterMate™ harvester or similar.

-

Filters: GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Counter: Wallac® TriLux 1450 MicroBeta counter or equivalent.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NPY Y5 receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in a suitable buffer, determine the protein concentration, and store at -80°C.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of cell membrane preparation (typically 3-20 µg of protein).[5]

-

50 µL of varying concentrations of this compound.

-

50 µL of [125I]-PYY at a concentration close to its Kd.[5]

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[5]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the GF/C filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in many signaling pathways. Since the NPY Y5 receptor is coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Objective: To determine the functional antagonist activity of this compound by measuring its ability to block NPY-induced inhibition of cAMP production.

Materials:

-

Cells: A cell line stably expressing the human NPY Y5 receptor (e.g., CHO or HEK293 cells).

-

Stimulant: Forskolin or another adenylyl cyclase activator.

-

Agonist: NPY.

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., TR-FRET, ELISA, or RIA-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add NPY (at a concentration that gives a submaximal response, e.g., EC80) and forskolin to stimulate cAMP production.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the NPY-mediated response.

cAMP Functional Assay Workflow

ERK1/2 Phosphorylation Assay (Western Blot)

Activation of the NPY Y5 receptor can lead to the phosphorylation and activation of the MAP kinases ERK1 and ERK2 (ERK1/2). This assay measures the ability of this compound to block NPY-induced ERK1/2 phosphorylation.

Objective: To assess the antagonistic effect of this compound on NPY-induced ERK1/2 phosphorylation.

Materials:

-

Cells: A cell line responsive to NPY Y5 receptor-mediated ERK1/2 activation.

-

Agonist: NPY.

-

Test Compound: this compound.

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Western Blotting Reagents and Equipment.

Procedure:

-

Cell Treatment: Serum-starve the cells and then pre-incubate with this compound before stimulating with NPY for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and block with a suitable blocking agent.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2, followed by the HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Densitometry: Quantify the band intensities using densitometry software.

Signaling Pathways

The NPY Y5 receptor is a Gi/o-coupled GPCR. Upon agonist binding, it initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects.

NPY Y5 Receptor Signaling Pathway

Activation of the NPY Y5 receptor by NPY leads to the dissociation of the Gi/o protein. The α subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunits can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2, and the RhoA pathway, which is involved in cytoskeleton remodeling. This compound blocks the initial step of receptor activation, thereby preventing these downstream signaling events.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

The Role of MK-0557 in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0557 is an investigational small molecule that was developed as a selective antagonist for the neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y5 receptor subtype, is a key component of the hypothalamic circuits that govern energy homeostasis. NPY is one of the most potent orexigenic (appetite-stimulating) peptides known, and its signaling through the Y5 receptor has been a focal point for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of the effects of this compound on appetite regulation, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways. While this compound demonstrated a statistically significant effect on weight loss in clinical trials, the magnitude of this effect was not deemed clinically meaningful, leading to the discontinuation of its development for the treatment of obesity.[1][2][3] Nevertheless, the study of this compound has provided valuable insights into the role of the NPY Y5 receptor in human energy balance.

Core Mechanism of Action

This compound exerts its effects by selectively blocking the neuropeptide Y Y5 receptor.[2][3] NPY, released from neurons in the arcuate nucleus (ARC) of the hypothalamus, stimulates food intake and decreases energy expenditure. The Y5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, initiates a signaling cascade that ultimately promotes an orexigenic response. By antagonizing this receptor, this compound is designed to inhibit NPY-mediated signaling, thereby reducing appetite and promoting weight loss.

Preclinical Data

Preclinical studies in rodent models of obesity were instrumental in establishing the initial proof-of-concept for this compound. These studies typically utilized diet-induced obese (DIO) mice, which closely mimic the pathophysiology of human obesity.

Table 1: Summary of Preclinical Studies on this compound

| Animal Model | Diet | This compound Dose | Duration | Key Findings | Reference |

| C57BL/6J Mice | High-Fat Diet | 30 mg/kg/day (oral) | 35 days | 40% reduction in body weight gain compared to vehicle. | Unpublished, cited in[4] |

| Diet-Induced Obese Mice | High-Fat Diet | 100 mg/kg | 2 weeks | Significantly suppressed diet-induced body weight gain. Reduced mean overall caloric intake by 10.0%. | [4] |

Clinical Data

Following promising preclinical results, this compound advanced to clinical trials in overweight and obese human subjects. The clinical development program aimed to assess the efficacy and safety of this compound as a weight-loss agent.

Table 2: Summary of Clinical Trials on this compound

| Trial Phase | Number of Participants | Population | This compound Dose | Duration | Key Findings | Reference |

| Phase II | 1661 | Overweight and obese adults | 1 mg/day | 52 weeks | Statistically significant but not clinically meaningful weight loss (~7.5 pounds vs. ~4 pounds with placebo). | [1] |

| Phase II | 502 (359 randomized) | Obese adults (BMI 30-43 kg/m ²) | 1 mg/day | 52 weeks (after 6-week VLCD) | Significantly less weight regain compared to placebo (1.5 kg vs. 3.1 kg), but the effect was small and not clinically meaningful. | [2][3] |

Experimental Protocols

A detailed understanding of the methodologies employed in the preclinical and clinical evaluation of this compound is crucial for the interpretation of the findings.

Preclinical Study Protocol: Diet-Induced Obesity (DIO) Mouse Model

This protocol is a generalized representation based on common practices in the field.

-

Animal Model: Male C57BL/6J mice, 8 weeks of age, are commonly used due to their susceptibility to diet-induced obesity.[5][6][7]

-

Housing and Acclimation: Mice are single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They are acclimated for at least one week prior to the start of the experiment.

-

Diet:

-

Induction of Obesity: Mice are maintained on the HFD for a period of 8-12 weeks to induce a stable obese phenotype, characterized by a significant increase in body weight and adiposity compared to the control group.

-

Drug Administration:

-

This compound is formulated for oral gavage.

-

Animals in the treatment group receive a daily oral dose of this compound (e.g., 30-100 mg/kg body weight).

-

The vehicle control group receives the same volume of the vehicle solution.

-

-

Measurements:

-

Body Weight: Recorded weekly or bi-weekly.

-

Food Intake: Measured daily or weekly by weighing the remaining food in the hopper. Automated systems can also be used for more precise measurements.[6]

-

Energy Expenditure: Assessed using indirect calorimetry in metabolic cages. This involves measuring oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[9]

-

Body Composition: Determined at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) to measure fat mass and lean mass.

-

Biochemical Analyses: Blood samples are collected for the analysis of metabolic parameters such as glucose, insulin, and leptin levels.

-

Clinical Trial Protocol: Randomized, Double-Blind, Placebo-Controlled Study

This protocol is a generalized representation based on the reported clinical trials of this compound.

-

Study Population: Overweight and obese but otherwise healthy male and female adults, typically with a Body Mass Index (BMI) between 30 and 43 kg/m ².

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study design is employed.

-

Inclusion and Exclusion Criteria:

-

Inclusion: Age 18-65 years, stable body weight for at least 3 months prior to screening.

-

Exclusion: History of significant cardiovascular, endocrine (including diabetes), renal, or psychiatric disorders. Use of medications known to affect body weight.

-

-

Intervention:

-

Treatment Group: Receives a once-daily oral dose of this compound (e.g., 1 mg).

-

Control Group: Receives a matching placebo.

-

Lifestyle Intervention: All participants receive standardized counseling on a hypocaloric diet (e.g., a 500 kcal/day deficit from their calculated daily energy requirement) and regular physical activity.

-

-

Assessments:

-

Primary Efficacy Endpoint: Mean percent change in body weight from baseline to the end of the treatment period (e.g., 52 weeks).

-

Secondary Efficacy Endpoints:

-

Proportion of subjects achieving ≥5% and ≥10% weight loss.

-

Changes in waist circumference.

-

Changes in fasting lipids, glucose, and insulin.

-

-

Appetite and Satiety Assessment: Subjective feelings of hunger, fullness, and desire to eat are assessed using Visual Analog Scales (VAS).[10][11][12][13] VAS are typically 100-mm lines where participants mark their current feeling between two extremes (e.g., "I am not hungry at all" to "I have never been more hungry").

-

Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in this compound's mechanism of action and the experimental procedures used to evaluate it, the following diagrams are provided in the DOT language for Graphviz.

Hypothalamic Appetite Regulation

Caption: Overview of the hypothalamic circuits regulating appetite.

NPY Y5 Receptor Signaling Pathway

Caption: Downstream signaling cascade of the NPY Y5 receptor.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Generalized workflow for preclinical studies of this compound.

Conclusion

This compound, a selective NPY Y5 receptor antagonist, demonstrated a clear, albeit modest, effect on appetite and body weight in both preclinical and clinical studies. The preclinical data in diet-induced obese rodents provided a strong rationale for its development. However, the outcomes of the clinical trials, which showed a statistically significant but not clinically meaningful weight loss, ultimately led to the cessation of its development for obesity. The research on this compound has significantly contributed to our understanding of the NPY system's role in human energy regulation and underscores the complexity of developing effective anti-obesity medications. Future research in this area may focus on combination therapies or targeting multiple pathways involved in appetite control.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Diet-induced obesity murine model [protocols.io]

- 7. Diet-Induced Obesity in Mice Overexpressing Neuropeptide Y in Noradrenergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Hunger and Satiety Visual Analog Scales | Division of Cancer Control and Population Sciences (DCCPS) [cancercontrol.cancer.gov]

- 11. Issues in Measuring and Interpreting Human Appetite (Satiety/Satiation) and Its Contribution to Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring satiety with pictures compared to visual analogue scales. An exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Role of MK-0557 in Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0557 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor that has been investigated for its potential role in the regulation of energy homeostasis and as a therapeutic agent for obesity. This technical guide provides a comprehensive overview of the core preclinical and clinical findings related to this compound. It details the compound's mechanism of action, summarizes quantitative data from key studies in structured tables, outlines experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. While preclinical studies in rodent models of diet-induced obesity demonstrated a modest effect on reducing body weight gain and food intake, clinical trials in human subjects revealed that this compound did not produce clinically meaningful weight loss, leading to the discontinuation of its development for this indication. This document serves as a detailed resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

Neuropeptide Y (NPY) is a powerful orexigenic peptide in the central nervous system, stimulating food intake and decreasing energy expenditure, primarily through the activation of NPY Y1 and Y5 receptors.[1][2] The NPY system is a key regulator of energy balance, making it an attractive target for anti-obesity therapeutics.[1] this compound was developed as a highly selective, orally available antagonist for the NPY Y5 receptor, with a Ki of 1.6 nM.[3] The rationale for its development was based on the hypothesis that blocking the Y5 receptor would inhibit NPY's effects on appetite and energy storage, thereby promoting weight loss.

Mechanism of Action: NPY5R Signaling in Energy Homeostasis

This compound exerts its effects by competitively binding to and blocking the Neuropeptide Y Y5 receptor (NPY5R). In the hypothalamus, NPY released from Agouti-related peptide (AgRP) neurons normally binds to NPY5R on downstream neurons to stimulate food intake (orexigenic effect) and reduce energy expenditure. By antagonizing the NPY5R, this compound is designed to prevent these actions, leading to a reduction in food intake and potentially an increase in energy expenditure.

Preclinical Data

Preclinical evaluation of this compound was primarily conducted in rodent models of diet-induced obesity (DIO). These studies aimed to assess the compound's efficacy in preventing or treating obesity and to elucidate its mechanism of action on food intake and energy expenditure.

Quantitative Data from Preclinical Studies

| Parameter | Animal Model | Treatment Group | Dose | Duration | Outcome | Reference |

| Body Weight Gain | C57BL/6J mice on medium high-fat diet | This compound | 30 mg/kg/day (oral) | 35 days | 40% reduction in body-weight gain compared to vehicle | [3] |

| Caloric Intake | Diet-induced obese mice | Y5R Antagonist | 30 mg/kg | 2 weeks | 7.6% reduction in mean overall caloric intake | [4] |

| Caloric Intake | Diet-induced obese mice | Y5R Antagonist | 100 mg/kg | 2 weeks | 10.0% reduction in mean overall caloric intake | [4] |

| Body Weight | Diet-induced obese mice | Y5R Antagonist | 100 mg/kg | - | 18% decrease in body weight | [5] |

Experimental Protocols: Preclinical

A typical experimental workflow for the preclinical assessment of this compound is outlined below.

Methodology for Diet-Induced Obesity (DIO) Model:

-

Animal Model: Male C57BL/6J mice, a strain susceptible to diet-induced obesity, are commonly used.[6]

-

Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet: At approximately 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), typically with 45-60% of calories derived from fat.[7][8]

-

Acclimation: Mice are maintained on the HFD for a period of several weeks to induce a stable obese phenotype, characterized by increased body weight, adiposity, and often, insulin resistance.[7]

-

Treatment Initiation: Once the DIO phenotype is established, animals are randomized into treatment groups for the administration of this compound or a vehicle control.

Clinical Data

Following promising preclinical results, this compound advanced to clinical trials to evaluate its safety and efficacy in overweight and obese human subjects. The primary goal was to determine if antagonism of the NPY5R could induce clinically significant weight loss or prevent weight regain.

Quantitative Data from Clinical Trials

A key clinical trial investigated the effect of this compound on weight regain after a very-low-calorie diet (VLCD).

| Parameter | Study Population | Treatment Group | Dose | Duration | Outcome | p-value | Reference |

| Mean Weight Change (from end of VLCD) | Overweight and obese adults (BMI 30-43 kg/m ²) | Placebo | - | 52 weeks | +3.1 kg (95% CI: 2.1, 4.0) | 0.014 | [9] |

| Mean Weight Change (from end of VLCD) | Overweight and obese adults (BMI 30-43 kg/m ²) | This compound | 1 mg/day | 52 weeks | +1.5 kg (95% CI: 0.5, 2.4) | 0.014 | [9] |

| Placebo-Subtracted Weight Loss | Overweight and obese individuals | This compound | 1 mg/day | 52 weeks | 1.1 kg | - | [2] |

Although a statistically significant difference in weight regain was observed between the this compound and placebo groups, the magnitude of the effect was considered small and not clinically meaningful.[9] Further studies also showed that this compound did not significantly enhance the weight loss effects of other anti-obesity medications like sibutramine or orlistat.

Experimental Protocols: Clinical

The design of the pivotal clinical trial for this compound is summarized in the workflow below.

Methodology for the VLCD-Weight Regain Trial:

-

Participants: The study enrolled adult patients aged 18 to 65 years with a Body Mass Index (BMI) between 30 and 43 kg/m ².[9]

-

Initial Weight Loss Phase: Participants were placed on a very-low-calorie liquid diet (800 kcal/day) for a duration of 6 weeks to induce a significant initial weight loss.[9]

-

Randomization: Patients who achieved at least a 6% reduction in their initial body weight were then randomized in a double-blind manner to receive either 1 mg of this compound or a placebo daily for 52 weeks.[9]

-

Maintenance Phase: During the 52-week treatment period, all participants were instructed to follow a hypocaloric diet, with an energy intake approximately 300 kcal below their individual weight maintenance requirements.[9]

-

Outcome Measures: The primary endpoint was the change in body weight from the end of the VLCD period to the end of the 52-week treatment. Secondary endpoints included changes in waist circumference, blood pressure, lipid profiles, and insulin levels.[9]

Conclusion

This compound, a selective NPY Y5 receptor antagonist, represented a targeted approach to anti-obesity drug development based on a sound biological rationale. Preclinical studies in diet-induced obese rodents provided initial proof-of-concept, demonstrating a modest reduction in body weight gain and food intake. However, these effects did not translate into clinically meaningful weight loss in human clinical trials. The results of the this compound development program highlight the challenges in translating findings from animal models of obesity to humans and underscore the complexity of energy homeostasis regulation. While antagonism of the NPY5R alone appears insufficient for robust weight loss, the knowledge gained from the study of this compound contributes to a deeper understanding of the NPY system's role in metabolic control and may inform future strategies for the development of more effective anti-obesity therapies, potentially involving combination approaches that target multiple pathways.

References

- 1. The role of neuropeptide Y in energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diet-induced obesity murine model [protocols.io]

- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research Profile of MK-0557: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research involving MK-0557, a selective neuropeptide Y5 (NPY5) receptor antagonist. The document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides illustrative experimental protocols, and visualizes the core signaling pathway. This compound was primarily investigated for its potential as an anti-obesity therapeutic. While it showed promise in preclinical models, it ultimately did not produce clinically meaningful weight loss in human trials, leading to the discontinuation of its development for this indication.[1][2][3] This guide serves as a valuable resource for researchers interested in the NPY5 receptor pathway and the preclinical development of NPY5 receptor antagonists.

Core Mechanism of Action

This compound is a potent and highly selective antagonist of the neuropeptide Y5 (NPY5) receptor.[4] Neuropeptide Y (NPY) is a powerful appetite stimulant in the central nervous system, and its effects are mediated through various Y receptors.[3] The NPY5 receptor is considered a key mediator of NPY's orexigenic (appetite-stimulating) effects.[3] By blocking the NPY5 receptor, this compound is designed to inhibit the downstream signaling that leads to increased food intake and decreased energy expenditure.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and related NPY5 receptor antagonists.

Table 1: In Vitro Receptor Binding and Functional Activity of NPY5 Receptor Antagonists

| Compound | Receptor | Assay Type | Species | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |

| This compound | NPY5R | Radioligand Binding | Human | 1.3 | - | - | [4] |

| This compound | NPY5R | Radioligand Binding | Rhesus | Similar to human | - | - | [4] |

| This compound | NPY5R | Radioligand Binding | Mouse | Similar to human | - | - | [4] |

| This compound | NPY5R | Radioligand Binding | Rat | Similar to human | - | - | [4] |

| Unnamed Y5R Antagonist | NPY5R | Radioligand Binding ([125I]PYY displacement) | Human | 26 | - | - | [5] |

| Unnamed Y5R Antagonist | NPY5R | Radioligand Binding ([125I]PYY displacement) | Rat | 31 | - | - | [5] |

| Unnamed Y5R Antagonist | NPY5R | Intracellular Calcium Mobilization | Human | - | 210 | - | [5] |

| S-2367 (Velneperit) | NPY5R | Radioligand Binding | Human | 4.84 | - | - | [6] |

| S-2367 (Velneperit) | NPY5R | cAMP Functional Assay | Human | - | - | 10.6 | [1][6] |

Note: A lower Ki, IC50, or EC50 value indicates higher binding affinity or potency.

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

| Animal Model | Treatment | Dose | Duration | Key Finding | Reference |

| Diet-Induced Obese (DIO) C57BL/6J mice | This compound (oral) | 30 mg/kg/day | 35 days | 40% reduction in body-weight gain | [4] |

| Diet-Induced Obese (DIO) mice | This compound (oral) | 30 mg/kg/day | 7 days | Reduced body weight gain and adiposity | [6] |

Signaling Pathway

The NPY5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by NPY, the receptor initiates a signaling cascade that ultimately influences neuronal activity and appetite. The diagram below illustrates the key components of this pathway.

Caption: NPY5 Receptor Signaling Pathway and Point of this compound Intervention.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound. These protocols are representative of the types of studies conducted.

In Vitro Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for the NPY5 receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the NPY5 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NPY5 receptor.

-

Radioligand: [125I]-Peptide YY ([125I]PYY) or a similar high-affinity NPY5R radioligand.

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Non-specific binding control: A high concentration of unlabeled NPY or another potent NPY5R agonist.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-